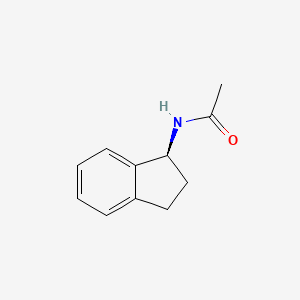

(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOXDDHYFFXMJJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context and Significance of Chiral Indane Derivatives in Organic and Medicinal Chemistry Research

The indane framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in medicinal chemistry. tudublin.ie Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. When a chiral center is introduced, as in the case of 1-aminoindane, the resulting enantiomers can exhibit distinct pharmacological and toxicological profiles.

The (S)-enantiomer of 1-aminoindane, the precursor to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, is a particularly valuable chiral building block in asymmetric synthesis. yale.edu Chiral amines are widely applied as resolving agents, chiral auxiliaries, and key components of numerous drugs and drug candidates. The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

The significance of the chiral indane moiety is underscored by its presence in a number of bioactive molecules. For instance, the indane pharmacophore is a key structural feature in the HIV protease inhibitor Indinavir. tudublin.ie This highlights the utility of the indane scaffold in the design of potent therapeutic agents.

Overview of Research Trajectories for S N 2,3 Dihydro 1h Inden 1 Yl Acetamide and Analogues

Direct Synthesis Approaches

Direct synthesis approaches typically begin with a chiral starting material, such as (S)-1-aminoindane, or utilize racemic intermediates that are resolved at a later stage.

A straightforward and common method for the synthesis of this compound is the direct acylation of its corresponding chiral amine precursor, (S)-1-aminoindane. This reaction involves the formation of an amide bond between the primary amine of (S)-1-aminoindane and an acetylating agent.

The reaction is typically carried out by treating the chiral amine with an acylating agent such as acetic anhydride or acetyl chloride. A base is often added to neutralize the acidic byproduct generated during the reaction (e.g., acetic acid or hydrochloric acid). Common bases include tertiary amines like triethylamine or pyridine. The reaction is generally high-yielding and proceeds without racemization of the stereocenter. For instance, a general procedure for N-acetylation involves stirring the amine with acetic anhydride and triethylamine in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov

Table 1: Typical Reagents for Acylation of (S)-1-aminoindane

| Role | Reagent | Purpose |

|---|---|---|

| Starting Material | (S)-1-aminoindane | Provides the chiral scaffold. |

| Acylating Agent | Acetic Anhydride (Ac₂O) | Donates the acetyl group. |

| Acetyl Chloride (AcCl) | Donates the acetyl group. | |

| Base | Triethylamine (Et₃N) | Scavenges the acid byproduct. |

| Pyridine | Acts as a basic catalyst and solvent. | |

| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | Increases the reaction rate. nih.gov |

| Solvent | Dichloromethane (DCM) | Provides a non-reactive medium. |

Synthesizing the target compound from 1-indanone (B140024), an achiral precursor, is a versatile approach. This pathway necessitates the introduction of chirality, which can be achieved through various methods, including the diastereoselective reduction of a chiral intermediate.

Another related method starts with the bromination of indan-1-one to produce 3-bromoindan-1-one, which can then be further functionalized. nih.govtudublin.ie While this specific literature example leads to a different final product, the principle of using functionalized indanones as key intermediates is a well-established synthetic strategy. tudublin.ieresearchgate.net

Palladium catalysis offers powerful tools for C-N bond formation and is widely used in the synthesis of complex nitrogen-containing molecules. While direct palladium-catalyzed synthesis of this compound is not prominently documented, related methodologies can be envisioned for the synthesis of its precursors.

For example, palladium-catalyzed amidation reactions have been developed to couple amides with enol triflates, providing a route to enamides. organic-chemistry.org In principle, an enol triflate derived from 1-indanone could be coupled with acetamide. The resulting enamide could then be subjected to asymmetric hydrogenation to stereoselectively form the target compound. This approach would introduce the chiral center via a catalytic enantioselective reaction on a prochiral intermediate. The success of such a route would depend on the development of a highly selective catalyst for the asymmetric reduction step.

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies are designed to create the chiral center with a high degree of enantioselectivity, starting from achiral or racemic materials, thereby avoiding classical resolution steps.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic asymmetric methods have been developed to produce chiral 1-aminoindanes, the direct precursor to the target acetamide.

One such method is the enantioselective [3 + 2] annulation of aromatic aldimines and alkenes, catalyzed by chiral half-sandwich scandium catalysts. nih.gov This protocol allows for the direct synthesis of multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity (up to >19:1 dr and 99:1 er). nih.gov

Another powerful approach is the asymmetric iminium ion cyclization reaction. Using a chiral Brønsted acid catalyst, such as a BINOL-derived N-triflyl phosphoramide, 2-alkenylbenzaldimines can be cyclized to form 1-aminoindenes in good yields and with high enantioselectivities. rsc.org The resulting chiral aminoindene can then be readily reduced to the corresponding saturated (S)-1-aminoindane, which is subsequently acylated.

Table 2: Examples of Enantioselective Catalysis for Chiral 1-Aminoindane Precursors

| Reaction Type | Catalyst | Substrates | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| [3 + 2] Annulation | Chiral half-sandwich scandium complex | Aromatic aldimines and alkenes | Chiral 1-aminoindanes | Up to >19:1 dr, 99:1 er | nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed.

A practical asymmetric synthesis of (S)-1-aminoindane using a chiral auxiliary has been demonstrated. researchgate.net In this approach, 1-indanone is condensed with (R)-phenylglycine amide, which serves as the chiral auxiliary, to form a chiral ketimine. The key step is the diastereoselective reduction of this ketimine. The steric influence of the phenylglycine amide auxiliary directs the addition of hydrogen from one face of the C=N double bond, leading to the formation of one diastereomer in excess. The selectivity of this hydrogenation step can be optimized by tuning the metal catalyst and solvent. researchgate.net Finally, the auxiliary is cleaved to furnish (S)-1-aminoindane with high enantiomeric purity (96% ee), which is then acylated to give the final product. researchgate.net This method exemplifies a robust substrate-controlled asymmetric transformation.

Table 3: Chiral Auxiliary Approach for (S)-1-aminoindane Synthesis

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Auxiliary Attachment | Condensation of the achiral ketone with the chiral auxiliary. | 1-Indanone, (R)-phenylglycine amide | Formation of a chiral ketimine intermediate. |

| 2. Diastereoselective Reaction | Metal-catalyzed reduction of the ketimine. | H₂, Pd/C (or other metal catalyst) | Preferential formation of one diastereomer. |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis provides an elegant and efficient pathway to enantiomerically pure compounds by combining the selectivity of enzymes with the versatility of chemical reactions. For the synthesis of this compound, a primary strategy involves the stereoselective biocatalytic amination of a prochiral ketone followed by a standard chemical acetylation step.

A key enzymatic step is the asymmetric amination of 1-indanone. This transformation can be effectively catalyzed by ω-transaminases (ω-TAs) or imine reductases (IREDs). mdpi.com

Transaminase-mediated Synthesis: An (S)-selective ω-transaminase can be employed to convert 1-indanone directly into (S)-1-aminoindan. This reaction uses an amine donor, such as isopropylamine, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The high enantioselectivity of the enzyme ensures the formation of the desired (S)-enantiomer with high enantiomeric excess (ee).

Imine Reductase-mediated Synthesis: Alternatively, a two-step, one-pot reaction can be designed using an imine reductase. First, 1-indanone reacts with an amine source (e.g., ammonia) to form an intermediate imine. An engineered imine reductase, along with a nicotinamide (B372718) cofactor (NADH or NADPH), then reduces the imine to the chiral amine, (S)-1-aminoindan, with high stereoselectivity. mdpi.com

Following the enzymatic synthesis of (S)-1-aminoindan, the final step is a chemical N-acetylation. This is typically achieved by treating the chiral amine with acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base like triethylamine, to yield the final product, this compound. This combination of a highly selective biological step with a robust chemical step exemplifies a powerful chemoenzymatic approach. nih.gov

Chiral Resolution Techniques

When a racemic mixture of the target compound or its precursor is synthesized, chiral resolution techniques are necessary to isolate the desired (S)-enantiomer. Enzymatic kinetic resolution and chiral chromatography are two prominent methods.

Enzymatic Kinetic Resolution of Racemic Indan Derivatives

Enzymatic kinetic resolution (EKR) exploits the ability of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. nih.gov For the synthesis of this compound, this can be applied in several ways:

Resolution of Racemic 1-Aminoindan (B1206342): A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate the (R)-enantiomer of racemic 1-aminoindan using an acyl donor like ethyl acetate. This leaves the unreacted (S)-1-aminoindan with high enantiomeric purity, which can then be separated and acetylated to form the final product.

Resolution of the Final Racemic Amide: A hydrolase enzyme could be used for the kinetic resolution of racemic N-(2,3-dihydro-1H-inden-1-yl)acetamide. The enzyme would selectively hydrolyze the (R)-enantiomer back to (R)-1-aminoindan, leaving the desired this compound unreacted and in high enantiomeric excess. almacgroup.com

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. High E-values (typically >100) are desirable for achieving high enantiomeric excess at or near 50% conversion. scispace.com

Table 1: Representative Enzymes in Kinetic Resolution

| Enzyme | Class | Typical Reaction | Substrate Example |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Lipase | Enantioselective acylation | Racemic 1-aminoindan |

| Pseudomonas cepacia Lipase (PSL) | Lipase | Enantioselective acylation/hydrolysis | Racemic indan-1-ol |

| Pseudomonas fluorescens Lipase | Lipase | Enantioselective hydrolysis | Racemic N-acetyl-1-aminoindan ester |

| Subtilisin | Protease | Enantioselective hydrolysis | Racemic N-acetyl-1-aminoindan ester |

Chiral Stationary Phase Chromatography for Enantiomer Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. yakhak.org The separation of racemic N-(2,3-dihydro-1H-inden-1-yl)acetamide can be achieved by exploiting differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. scas.co.jp

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective. yakhak.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. scas.co.jp Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are also highly effective for separating chiral amines and their derivatives due to their complex structure offering multiple interaction sites. nih.govsigmaaldrich.com

Table 2: Potential Chiral Stationary Phases for Separation

| CSP Type | Chiral Selector Example | Potential Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | π-π, Hydrogen bonding, Steric |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) | π-π, Hydrogen bonding, Steric |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acid/Base | Ionic, Hydrogen bonding, Inclusion |

| Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Isopropanol | π-π, Dipole-dipole, Hydrogen bonding |

Process Optimization and Scale-Up Considerations in Synthesis

For industrial viability, the synthesis of this compound must be efficient, cost-effective, and environmentally sustainable. Key considerations include the reusability of catalysts and the implementation of continuous manufacturing processes. chiralpedia.com

Catalyst Reusability Studies

The economic feasibility of asymmetric synthesis often hinges on the ability to recover and reuse expensive chiral catalysts, whether they are enzymes or metal complexes. nih.gov

Immobilized Biocatalysts: Enzymes such as lipases or transaminases can be immobilized on solid supports (e.g., polymer beads, silica). nih.gov Immobilization facilitates easy separation of the catalyst from the reaction mixture by simple filtration, allowing for multiple reuse cycles with minimal loss of activity. This is a cornerstone of green chemistry, reducing waste and process costs. nih.gov

Heterogeneous Chemical Catalysts: If a chemical catalyst is used for a step like asymmetric hydrogenation of an imine precursor, employing a heterogenized version (e.g., a chiral metal complex anchored to a polymer support) allows for similar recovery and recycling benefits. rsc.org

The performance of a reusable catalyst is typically evaluated over several cycles, monitoring key metrics such as conversion, enantioselectivity, and yield.

Table 3: Hypothetical Catalyst Reusability Data (Immobilized Transaminase)

| Cycle Number | Conversion (%) | Enantiomeric Excess (ee, %) | Relative Activity (%) |

|---|---|---|---|

| 1 | 99 | >99 | 100 |

| 2 | 99 | >99 | 99 |

| 3 | 98 | >99 | 98 |

| 4 | 97 | >99 | 96 |

| 5 | 95 | >99 | 94 |

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. whiterose.ac.uk The synthesis of chiral amines is particularly well-suited to this technology. rsc.org

A continuous process for this compound could be designed as a multi-step flow system. acs.org

A solution of 1-indanone and an amine donor is pumped through a packed-bed reactor (PBR) containing an immobilized (S)-selective transaminase. nih.gov The residence time in the reactor is optimized to achieve high conversion. acs.org

The output stream, now containing (S)-1-aminoindan, flows directly into a second module where it is mixed with a stream of acetylating agent (e.g., acetic anhydride).

The reaction proceeds in a heated coil reactor before passing through an in-line purification module (e.g., a scavenger resin to remove excess reagents) to yield the pure product continuously. nih.gov

This integrated approach minimizes manual handling, reduces reactor volumes, and can lead to higher productivity and product quality. acs.org

Chemical Reactivity and Derivatization of S N 2,3 Dihydro 1h Inden 1 Yl Acetamide

Functional Group Transformations and Modifications

The primary functional groups in (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide are the secondary amide and the aromatic ring within the dihydroindene structure. The amide group presents opportunities for both N-substitution and modifications to the acyl group. The dihydroindene core, containing a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can undergo reactions typical of aromatic and aliphatic hydrocarbons.

The reactivity of these groups allows for a range of transformations. For instance, the amide nitrogen can be alkylated or arylated after deprotonation. The carbonyl group of the acetamide (B32628) can be targeted by reducing agents. The aromatic portion of the dihydroindene core is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the existing substituents.

Reactions Involving the Acetamide Moiety

The acetamide group is a versatile functional handle for derivatization. Reactions can target the nitrogen atom or the acyl group, leading to a variety of modified structures.

The nitrogen atom of the secondary amide in this compound can act as a nucleophile, allowing for the introduction of various substituents.

N-Alkylation: This can be achieved by first deprotonating the amide with a suitable base, such as sodium hydride, to form an amidate anion. This anion can then be treated with an alkyl halide or other alkylating agent to yield the N-alkylated product. The choice of base and solvent can be crucial for the success of the reaction and to control regioselectivity in similar heterocyclic systems. beilstein-journals.orgd-nb.info For instance, nitriles have been found to be effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through copper-catalyzed cross-coupling reactions, often referred to as the Goldberg or Buchwald-Hartwig amidation. bsu.by These reactions typically involve reacting the amide with an aryl halide in the presence of a copper or palladium catalyst, a ligand, and a base. bsu.byrsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkylated acetamide |

| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI, Pd(OAc)₂), Ligand, Base | N-arylated acetamide |

The acyl portion of the acetamide offers several pathways for chemical modification, including hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield (S)-1-aminoindane and acetic acid. This reaction is a fundamental transformation for deprotection or further functionalization of the resulting primary amine. The selective hydrolysis of amides can be achieved in aqueous media, sometimes facilitated by acids or bases. beilstein-journals.org

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorgoreview.comyoutube.com This reaction converts the acetamide into the corresponding N-ethyl amine, specifically (S)-N-ethyl-2,3-dihydro-1H-inden-1-amine. This transformation is a valuable method for the synthesis of secondary amines from amides. youtube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. orgoreview.com

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | (S)-1-aminoindane and Acetic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (S)-N-ethyl-2,3-dihydro-1H-inden-1-amine |

Reactions Involving the Dihydroindene Core

The dihydroindene core consists of a benzene ring fused to a five-membered aliphatic ring. This allows for reactions on both the aromatic and saturated portions of the molecule.

The aromatic ring of the dihydroindene core is amenable to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The position of substitution on the aromatic ring is directed by the activating or deactivating nature of the existing substituents. The alkyl portion of the dihydroindene ring fused to the benzene ring acts as an ortho-, para-directing group.

In a related indanone derivative, bromination has been achieved using N-bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide, suggesting that the dihydroindene core can be functionalized under radical conditions. nih.govtudublin.ie

Oxidation: The benzylic positions of the dihydroindene ring (the CH₂ groups adjacent to the aromatic ring) are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of ketones (indanones) or other oxidized products.

Reduction: The aromatic ring of the dihydroindene core can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. For instance, palladium on carbon (Pd/C) with hydrogen gas is a common system for the hydrogenation of aromatic rings. researchgate.net This would result in the saturation of the benzene ring, yielding an acetamide derivative of a bicyclic alkane.

| Reaction Type | Reagents and Conditions | Potential Product |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted dihydroindene acetamide |

| Aromatic Halogenation | Br₂, FeBr₃ | Bromo-substituted dihydroindene acetamide |

| Catalytic Hydrogenation | H₂, Pd/C, high pressure/temperature | N-(octahydro-1H-inden-1-yl)acetamide |

Synthesis of Structural Analogues and Derivatives

The strategic derivatization of this compound and its precursors, such as (S)-1-aminoindan, has led to the development of a wide range of structural analogues. These synthetic efforts are often aimed at exploring structure-activity relationships for various biological targets.

Indene (B144670) and Heterocyclic Compound Derivatives

The synthesis of derivatives often begins with precursors like 1-indanone (B140024), which can be converted to 1-aminoindan (B1206342) and subsequently to the target acetamide. The indane framework itself can be modified to introduce further functionality or to build fused heterocyclic systems. For instance, reactions involving the derivatization of the aromatic ring or modifications at the 2-position of the indane system can lead to a variety of analogues.

While direct derivatization of the acetamide is less common, the amino group of the precursor, 1-aminoindan, is a versatile handle for the construction of various heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of fused heterocycles incorporating the dihydroindene moiety.

A notable example of creating a more complex system involves the reaction of 2-indolylmethanols with cyclic enamides, which can lead to the formation of N-(2-(1H-indol-3-yl)-1H-inden-3-yl)acetamide derivatives. This highlights a method for C-C bond formation and the introduction of a heterocyclic indole (B1671886) moiety to the indene core.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Indolylmethanols | Cyclic Enamides, Lewis Acid | N-(2-(1H-indol-3-yl)-1H-inden-3-yl)acetamide derivatives | nih.gov |

| 1-Indanone | Various reagents | Fused and spiro heterocyclic frameworks | scispace.comnih.gov |

Spirocyclic Compounds Incorporating the Dihydroindene Moiety

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique class of three-dimensional molecules. The synthesis of spiro compounds incorporating the dihydroindene moiety often utilizes 1-indanone as a key starting material. The carbonyl group at the 1-position is a prime site for reactions that can lead to the formation of a spiro center.

One common strategy involves the [3+2] cycloaddition of indanone-derived ketonitrones with alkynes, which yields spirocyclic indenyl isoxazolines. rsc.org This approach allows for the creation of diverse spiro compounds by varying the substituents on both the nitrone and the alkyne.

Another approach involves a dinuclear zinc-catalyzed Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. This method provides enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with high stereoselectivity. rsc.org These examples showcase the utility of 1-indanone in constructing complex spirocyclic systems that merge the dihydroindene scaffold with other heterocyclic rings.

| Precursor | Reaction Type | Resulting Spiro Compound | Reference |

| 1-Indanone | [3+2] Cycloaddition with alkynes | Spirocyclic indenyl isoxazolines | rsc.org |

| α-Hydroxy indanones | Michael/transesterification with chalcones | Spiro[indanone-2,3′-isochromane-1-one] derivatives | rsc.org |

| 1-Indanone | Stetter–Aldol (B89426)–Aldol sequence | Spiro-1,3-indanodiones | nih.gov |

Trifluoroacetamide (B147638) Derivatives

The introduction of a trifluoroacetyl group in place of the acetyl group in this compound can significantly alter the compound's electronic properties and lipophilicity, which may influence its biological activity. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is typically achieved by the trifluoroacetylation of the corresponding primary amine, 1-aminoindan.

Common reagents for this transformation include trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799). The reaction generally proceeds under mild conditions, for example, by reacting the amine with ethyl trifluoroacetate in the presence of a base like triethylamine (B128534) in a suitable solvent such as methanol. This straightforward acylation provides the desired trifluoroacetamide derivative in good yield. The synthesis of various polyfluoroaryl amides often involves nucleophilic aromatic substitution, but for a simple amine like 1-aminoindan, direct acylation is the more common route. nih.gov

| Starting Material | Reagent(s) | Product |

| 1-Aminoindan | Trifluoroacetic anhydride or Ethyl trifluoroacetate | N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide |

Triazole Derivatives

Triazole moieties are frequently incorporated into molecules in medicinal chemistry due to their favorable chemical properties and ability to engage in various biological interactions. The synthesis of triazole derivatives of the dihydroindene system typically involves the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgfrontiersin.orgnih.gov

The key precursor for this synthesis is an azide (B81097) derivative of the indane core. Starting from 1-aminoindan, the amino group can be converted to an azide. For example, diazotization of the amine followed by treatment with sodium azide can yield 1-azidoindan. This azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivatives. This modular approach allows for the facile generation of a library of triazole-containing dihydroindene analogues by simply varying the alkyne coupling partner. researchgate.netmdpi.com

| Key Intermediate | Reaction Type | Product Class |

| 1-Azidoindan | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazoles |

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For the purpose of this analysis, the spectroscopic data for the racemic mixture, N-(2,3-dihydro-1H-inden-1-yl)acetamide, is utilized, as the NMR spectra of enantiomers are identical in a non-chiral environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of N-(2,3-dihydro-1H-inden-1-yl)acetamide would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the indane ring, the methine proton at the chiral center, the amide N-H proton, and the acetyl methyl protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J values) would reveal their substitution pattern and relationships to each other. The benzylic proton at the chiral center (C1), being adjacent to both the aromatic ring and the nitrogen atom, would likely appear as a multiplet around δ 5.4-5.6 ppm. The aliphatic protons on the five-membered ring (at C2 and C3) would resonate further upfield, typically between δ 1.8 and δ 3.1 ppm, showing complex splitting due to coupling with each other and with the C1 proton. The amide proton (N-H) signal is often broad and its chemical shift can vary, but it would likely be found in the region of δ 5.8-6.2 ppm. Finally, the three equivalent protons of the acetyl methyl group (CH₃) would give rise to a sharp singlet signal in the upfield region, around δ 2.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for N-(2,3-dihydro-1H-inden-1-yl)acetamide (Note: This is a representative table based on typical chemical shifts for similar structures, as specific experimental data was not available in the searched sources.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | m | 4H | Ar-H |

| ~ 5.8 - 6.2 | br s | 1H | N-H |

| ~ 5.4 - 5.6 | q | 1H | N-CH-CH₂ (H-1) |

| ~ 2.8 - 3.1 | m | 2H | Ar-CH₂ (H-3) |

| ~ 2.4 - 2.6 | m | 1H | CH-CHH (H-2) |

| ~ 2.0 | s | 3H | CO-CH₃ |

| ~ 1.8 - 2.0 | m | 1H | CH-CH H (H-2) |

Abbreviations: s = singlet, q = quartet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In the spectrum of N-(2,3-dihydro-1H-inden-1-yl)acetamide, the carbonyl carbon of the amide group would appear significantly downfield, typically in the range of δ 169-171 ppm. The aromatic carbons would produce several signals between δ 120 and δ 145 ppm. The chiral methine carbon (C1) attached to the nitrogen would be found around δ 50-60 ppm. The aliphatic methylene (B1212753) carbons of the indane ring (C2 and C3) would resonate at higher field, likely between δ 30 and δ 40 ppm. The methyl carbon of the acetyl group would be the most shielded, appearing furthest upfield around δ 23 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-(2,3-dihydro-1H-inden-1-yl)acetamide (Note: This is a representative table based on typical chemical shifts for similar structures, as specific experimental data was not available in the searched sources.)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.5 | C =O (Amide) |

| ~ 143.8 | Ar-C (Quaternary) |

| ~ 142.5 | Ar-C (Quaternary) |

| ~ 128.0 | Ar-C H |

| ~ 126.8 | Ar-C H |

| ~ 124.9 | Ar-C H |

| ~ 124.2 | Ar-C H |

| ~ 55.0 | C H-N (C-1) |

| ~ 33.5 | Ar-C H₂ (C-3) |

| ~ 30.2 | CH-C H₂ (C-2) |

| ~ 23.5 | C H₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃NO), the calculated molecular weight is approximately 175.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 175.

The fragmentation pattern provides valuable structural clues. A common fragmentation for amides is the McLafferty rearrangement or cleavage of the bonds adjacent to the carbonyl group. A significant fragment would likely be observed from the loss of the acetyl group (CH₃CO•), leading to a peak corresponding to the 1-aminoindane cation at m/z = 132. Another prominent peak would be the acylium ion [CH₃CO]⁺ at m/z = 43. Cleavage of the indane ring could also occur, leading to fragments such as the indanyl cation at m/z = 117.

Table 3: Predicted Mass Spectrometry Fragmentation Data for N-(2,3-dihydro-1H-inden-1-yl)acetamide (Note: This is a representative table based on typical fragmentation patterns, as specific experimental data was not available in the searched sources.)

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃CO]⁺ |

| 117 | [C₉H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 1640-1670 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide would appear as a moderate peak in the region of 3250-3350 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane and acetyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for N-(2,3-dihydro-1H-inden-1-yl)acetamide (Note: This is a representative table based on typical IR frequencies, as specific experimental data was not available in the searched sources.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3350 | Medium | N-H Stretch |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| < 3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1640-1670 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

Advanced Spectroscopic Techniques

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

The this compound molecule contains a benzene ring, which is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of a substituted benzene ring. Typically, benzene derivatives show a strong absorption band (the E2 band) around 200-220 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The presence of the acetamido substituent on the indane ring may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands compared to unsubstituted indane.

Table 5: Predicted UV-Visible Absorption Data for N-(2,3-dihydro-1H-inden-1-yl)acetamide (Note: This is a representative table based on typical absorptions for similar chromophores, as specific experimental data was not available in the searched sources.)

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~ 260-270 | Low-Medium | Ethanol | π → π* (B-band) |

| ~ 210-220 | High | Ethanol | π → π* (E2-band) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for elucidating the molecular structure of a compound, providing it can be grown as a suitable single crystal. The process involves directing a beam of X-rays onto a crystal and measuring the pattern of diffracted beams. This pattern is dependent on the internal arrangement of atoms.

For this compound, a successful single-crystal X-ray analysis would yield precise coordinates for each atom in the crystal lattice. This information confirms the connectivity of the atoms and, crucially, establishes the (S)-configuration at the chiral center (C1 of the indane ring) without ambiguity. However, a review of published scientific literature indicates that specific crystal structure data for this compound is not currently available.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential tool for separating mixtures and is widely used to assess the chemical purity and enantiomeric composition of chiral compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and, critically, the enantiomeric excess (e.e.) of chiral substances like this compound. heraldopenaccess.us The determination of enantiomeric excess is vital in pharmaceutical contexts, as different enantiomers can have vastly different biological activities. csfarmacie.cz

To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral compounds, including those with acetamide (B32628) functionalities. nih.govnih.gov The separation can be performed under different conditions, including normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being critical for achieving optimal resolution. csfarmacie.cznih.gov Although specific HPLC methods for this compound are not detailed in the literature, the general approach would involve method development using various commercially available chiral columns and mobile phases.

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Options | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak®, Lux®) | To provide a chiral environment for enantiomeric recognition and separation. nih.gov |

| Mobile Phase Mode | Normal Phase (e.g., hexane/alcohol) | Alters selectivity based on polarity and hydrogen bonding interactions. |

| Reversed Phase (e.g., water/acetonitrile/methanol) | Suitable for more polar compounds. csfarmacie.cz | |

| Additives | Acids (e.g., trifluoroacetic acid) | Can improve peak shape and resolution. csfarmacie.cz |

| Detector | UV/Vis Detector | For quantification based on the chromophore in the molecule. |

| Flow Rate & Temperature | Optimized for best resolution | Fine-tunes the separation efficiency and analysis time. |

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It is primarily used to assess the purity of a sample and to confirm its molecular weight and structure. For compounds containing polar functional groups like the N-H group in this compound, derivatization may be necessary to increase volatility and improve chromatographic peak shape. sigmaaldrich.com This typically involves replacing active hydrogens with nonpolar groups. sigmaaldrich.com

Following separation by the GC column, the compound is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," which helps to confirm the molecular structure, and the parent ion peak confirms the molecular weight. While GC-MS is a standard method for purity analysis, specific GC-MS data for this compound is not available in published literature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is frequently employed to monitor the progress of a chemical synthesis by observing the disappearance of starting materials and the appearance of the desired product. nih.govthieme.de It can also be used as a preliminary check for purity.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate, and compounds are separated based on their differential affinity for the stationary and mobile phases. The position of the compound is reported as the retention factor (Rf value). While TLC is a routine technique in synthetic chemistry, specific conditions and Rf values for this compound have not been reported.

Table 2: Typical Components of a TLC System

| Component | Example | Role |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing | Adsorbent on which the separation occurs. |

| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) | Carries the sample up the plate; composition is varied to achieve separation. |

| Visualization | UV light (at 254 nm) or chemical staining agent (e.g., potassium permanganate) | To make the separated compound spots visible. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and geometry of (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate a range of electronic properties that are crucial for understanding its reactivity and intermolecular interactions. By solving the Kohn-Sham equations, DFT provides information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

Furthermore, DFT calculations can determine various other electronic properties, including the dipole moment, polarizability, and electrostatic potential. These properties are instrumental in predicting how the molecule will interact with other molecules and its environment. For instance, the electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, which are critical for identifying potential sites for electrophilic and nucleophilic attack.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.5 ų |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to perform a systematic search of the conformational space of this compound. This process involves rotating the molecule's single bonds and calculating the potential energy of each resulting conformation. The goal is to identify the low-energy conformations, which are the most likely to exist under physiological conditions. Energy minimization techniques are then used to refine the geometry of these conformations and find the most stable structure, known as the global minimum. Understanding the preferred conformation is essential for predicting how the molecule will bind to its biological target.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. mdpi.com The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The highest-ranked pose represents the most likely binding mode.

These predictions are invaluable for understanding the structural basis of the ligand's activity and for guiding the design of more potent analogs. The accuracy of docking simulations depends on the quality of the protein structure and the sophistication of the docking algorithm and scoring function.

Once a plausible binding mode has been identified, a detailed analysis of the ligand-protein interactions is performed. nih.gov This involves identifying the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Visualizing these interactions provides a clear picture of how the ligand is recognized by the protein at a molecular level.

For this compound, this analysis can reveal which parts of the molecule are crucial for binding and which functional groups are involved in key interactions with the protein's amino acid residues. This information is critical for structure-activity relationship studies and for the rational design of new compounds with improved binding affinity and selectivity.

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr84 | Hydrogen Bond (with C=O) | 2.9 |

| Phe256 | π-π Stacking (with indenyl ring) | 3.5 |

| Val121 | Hydrophobic | 3.8 |

| Leu204 | Hydrophobic | 4.1 |

| Asn88 | Hydrogen Bond (with N-H) | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR models are developed by correlating physicochemical properties or molecular descriptors of the compounds with their experimentally determined activities. mdpi.com

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on various descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. researchgate.net The development of a reliable QSAR model requires a diverse set of compounds with accurately measured biological activities.

Chemoinformatics and Database Mining

Chemoinformatics combines chemistry, computer science, and information science to analyze large chemical datasets. Database mining, a key chemoinformatic technique, involves searching and analyzing chemical databases to identify novel compounds with desired properties.

For this compound, chemoinformatic approaches can be utilized in several ways:

Similarity Searching: Using the structure of this compound as a query, large chemical databases like PubChem, ChEMBL, and ZINC can be searched to find structurally similar compounds. This can lead to the identification of known drugs or compounds with interesting biological activities that share the same scaffold.

Substructure Searching: This method allows for the identification of all compounds in a database that contain the 2,3-dihydro-1H-inden-1-yl)acetamide core structure. This can help in understanding the diversity of compounds that have been synthesized with this scaffold.

Virtual Screening: In this process, large libraries of virtual compounds are computationally screened against a biological target to identify potential "hits". If the biological target of this compound is known, its structure can be used to develop a pharmacophore model or for docking studies to screen for new potential ligands from vast chemical databases.

These in silico screening methods are cost-effective and time-efficient strategies in the early stages of drug discovery to narrow down the number of compounds for experimental testing. doaj.org

Structure Activity Relationship Sar Investigations of S N 2,3 Dihydro 1h Inden 1 Yl Acetamide Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental aspect of molecular pharmacology, dictating the three-dimensional arrangement of atoms and consequently a molecule's interaction with chiral biological targets like enzymes and receptors. nih.govnih.govnih.gov For analogues of (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, the chirality at the C-1 position of the indane nucleus is a pivotal factor in determining biological activity. mdpi.com The spatial orientation of the acetamide (B32628) group relative to the indane ring system directly influences the compound's ability to fit into a specific binding pocket.

Chiral compounds are often synthesized and administered as a single, pure enantiomer because the two enantiomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and toxicity. nih.govmdpi.com In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. sct-asso.fr This phenomenon underscores the importance of stereoselectivity in drug design and development. nih.gov Investigations into various classes of chiral compounds have consistently shown that stereochemistry can be the primary driver for both potency and pharmacokinetics. mdpi.com

Enantiomeric Ratios and Eudismic Ratios

To quantify the degree of stereoselectivity, the concepts of enantiomeric ratio and eudismic ratio are employed. The more potent enantiomer is termed the "eutomer," while the less potent one is the "distomer." sct-asso.fr The eudismic ratio is a critical metric calculated by dividing the activity (e.g., IC50 or EC50) of the distomer by that of the eutomer. sct-asso.fr A high eudismic ratio indicates a significant difference in potency between the two enantiomers and high stereospecificity of the biological target.

For instance, in a study of ADAMTS-5 inhibitors, the (S)-enantiomer was identified as the eutomer, displaying significantly higher activity than its (R)-enantiomer (distomer), resulting in a remarkable eudismic ratio of over 47. sct-asso.fr This highlights that the biological target has a stringent structural requirement that only one enantiomer can optimally satisfy. Similarly, studies on antimalarial agents derived from 3-Br-acivicin showed that only the isomers with a specific (5S, αS) configuration displayed significant activity, while their diastereomers were inactive. mdpi.com This suggests that biological activity is highly dependent on the precise stereochemical configuration.

| Compound Series | Eutomer (Enantiomer) | Eutomer IC50 | Distomer (Enantiomer) | Distomer IC50 | Eudismic Ratio (Distomer IC50 / Eutomer IC50) | Reference |

|---|---|---|---|---|---|---|

| ADAMTS-5 Inhibitor | (S)-enantiomer | <10 nM | (R)-enantiomer | 470 nM | >47 | sct-asso.fr |

| 3-Br-acivicin methyl ester | (5S, αS) | 1.4 µM | (5R, αR) | >15 µM | >10.7 | mdpi.com |

Exploration of Substituent Effects on the Indane Moiety

The indane moiety, a fused bicyclic structure consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, serves as a rigid scaffold in many bioactive molecules. tudublin.ieresearchgate.net The nature and position of substituents on this framework can profoundly influence the compound's pharmacological profile.

Aromatic Ring Substitutions

Modifications to the aromatic ring of the indane nucleus are a key strategy for optimizing biological activity. The introduction of various substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to the target. mdpi.com

Structure-activity relationship studies on various compound classes have demonstrated clear patterns. For example, in a series of ketamine analogues, the position of substitution on the benzene ring was critical; 2- and 3-substituted compounds were generally found to be more potent than their 4-substituted counterparts. mdpi.com In another study on anticancer agents featuring an indanone scaffold, hybrids with para-substituted methyl, chloro, and methoxy groups on an associated benzophenone ring displayed the highest degree of cytotoxicity. tudublin.ie This indicates that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituent are crucial for activity. For instance, the introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy can modulate interactions within the binding site. tudublin.iemdpi.com

| Parent Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Ketamine Analogue | 2- and 3- positions | Cl, Me, OMe | Generally more active than 4-substituted | mdpi.com |

| Ketamine Analogue | 4- position | Cl, Me, OMe | Generally less active | mdpi.com |

| Indanone Hybrid | para- position | -CH3 | High cytotoxicity | tudublin.ie |

| Indanone Hybrid | para- position | -Cl | High cytotoxicity | tudublin.ie |

| Indanone Hybrid | para- position | -OCH3 | High cytotoxicity | tudublin.ie |

Cyclopentane Ring Modifications

The cyclopentane ring of the indane scaffold imparts a specific conformation and rigidity to the molecule. Modifications to this ring, such as altering its size or introducing spirocyclic systems, can significantly impact potency by changing the molecule's shape and how it occupies the target's binding pocket. nih.govresearchgate.net

For example, in SAR studies of a G9a inhibitor, a spirocyclic cyclobutane ring was found to be essential for high potency. When this was modified to a larger spirocyclic cyclopentane or cyclohexane, the potency dropped by at least a factor of ten. nih.gov This demonstrates a strict requirement for the size and conformation of the aliphatic ring portion of the molecule. The cyclopentane framework is considered an underappreciated but valuable scaffold in drug discovery, and its stereocontrolled construction is key to developing novel therapeutics. researchgate.net The introduction of a rigidifying element, such as changing or bridging the ring, can be beneficial as it reduces the entropic penalty upon binding to a biological target. researchgate.net

Variation of the Acetamide Linker and N-Substituents

The acetamide group in this compound acts as a crucial linker, and its modification, particularly at the amide nitrogen, provides a powerful tool for fine-tuning the molecule's properties.

Modifications at the Amide Nitrogen

Substituting the hydrogen on the amide nitrogen with various alkyl or aryl groups can dramatically alter biological activity by introducing new steric and electronic interactions, modifying hydrogen bonding capabilities, and changing lipophilicity.

A study on a series of N,N-disubstituted pyrazolopyrimidine acetamide derivatives as ligands for the translocator protein (TSPO) provides an excellent example of the importance of N-substitution. mdpi.com A diverse range of substituents on the acetamide nitrogen led to compounds with high affinity, ranging from picomolar to nanomolar Ki values. The introduction of groups like N-ethyl-N-phenyl or N,N-dipropargyl resulted in ligands with exceptionally high affinity, demonstrating that the space around the amide nitrogen is a critical region for interaction with the target protein. mdpi.com The data suggest that this position can accommodate a variety of substituents, allowing for the optimization of binding affinity.

| Compound | N-Substituents (R1, R2) | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| GMA 7 | N,N-diethyl | 0.54 | mdpi.com |

| GMA 10 | N,N-dibutyl | 0.31 | mdpi.com |

| GMA 13 | N,N-di(prop-2-yn-1-yl) | 0.26 | mdpi.com |

| GMA 15 | N-ethyl, N-phenyl | 0.06 | mdpi.com |

| GMA 17 | N-benzyl, N-ethyl | 1.55 | mdpi.com |

Alterations to the Acyl Chain

Systematic modifications of the acyl chain of this compound have been investigated to probe the impact of this moiety on the compound's biological profile. Research in this area has explored the effects of chain length, branching, and the introduction of various functional groups on in vitro activity.

One area of investigation has been the extension and branching of the alkyl chain. While detailed public data on this compound itself is limited, broader studies on related acetamide-containing scaffolds provide valuable insights. For instance, in various classes of bioactive compounds, altering the acyl group from a simple acetyl to longer or more complex moieties can significantly modulate potency and selectivity. It is hypothesized that the size and lipophilicity of the acyl chain play a critical role in the interaction with the biological target.

| Modification to Acyl Chain | Rationale | Predicted Impact on In Vitro Activity |

| Chain Elongation (e.g., propanoyl, butanoyl) | Explore larger binding pockets and increase lipophilicity. | Activity may increase or decrease depending on the size constraints of the binding site. |

| Chain Branching (e.g., isobutyryl) | Introduce steric bulk to probe for specific hydrophobic pockets. | May enhance selectivity or potency if the branched group fits a specific pocket. |

| Introduction of Unsaturation (e.g., acryloyl) | Introduce rigidity and potential for covalent interactions. | Could lead to increased potency, but also potential for off-target reactivity. |

| Aromatic/Heteroaromatic Substitution | Explore potential for pi-stacking and other specific interactions. | May significantly increase potency if favorable interactions are formed. |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. For this compound, these approaches would involve replacing the 2,3-dihydro-1H-inden-1-yl core with other cyclic or heterocyclic systems.

The goal of scaffold hopping is to access new intellectual property space and potentially improve pharmacokinetic or pharmacodynamic properties. A successful scaffold hop would maintain the spatial orientation of the key functional groups—in this case, the acetamide group and the hydrophobic core. Examples of potential scaffold hops for the indane ring could include tetrahydroquinoline, chromane, or benzofuran systems. Each of these scaffolds would present a different three-dimensional arrangement of substituents and may lead to altered biological activity profiles.

The table below illustrates potential scaffold hops and bioisosteric replacements for the 2,3-dihydro-1H-inden-1-yl moiety.

| Original Scaffold/Moiety | Replacement Strategy | Potential Replacement | Rationale for Replacement |

| 2,3-dihydro-1H-inden-1-yl | Scaffold Hopping | Tetrahydroquinoline | Introduce a nitrogen atom for potential new interactions and altered physicochemical properties. |

| 2,3-dihydro-1H-inden-1-yl | Scaffold Hopping | Chromane | Introduce an oxygen atom to modulate polarity and hydrogen bonding capacity. |

| Indane Ring | Bioisosteric Replacement | Indazole | Introduce a di-aza-heterocycle to explore different hydrogen bonding patterns and aromatic interactions. |

| Indane Ring | Bioisosteric Replacement | Benzofuran | Replace a cyclopentane ring with a furan ring to alter electronics and planarity. |

In Vitro Biological Activity Correlations with Structural Features

The correlation of in vitro biological activity with the specific structural features of this compound analogues is the ultimate goal of SAR studies. While specific, publicly available in vitro data for a series of these analogues is scarce, general principles can be applied to predict how the aforementioned structural modifications would translate to biological activity.

For acyl chain alterations , a quantitative structure-activity relationship (QSAR) study would typically reveal an optimal chain length and degree of branching for target engagement. A parabolic relationship between lipophilicity (as influenced by the acyl chain) and activity is often observed, where either too low or too high lipophilicity is detrimental.

In the context of scaffold hopping and bioisosteric replacements , the key to maintaining or improving activity lies in the preservation of the essential pharmacophore. The spatial arrangement of the acetamide group relative to the hydrophobic core is likely crucial. Successful scaffold hops would be those that mimic this arrangement while offering advantages in other properties. For example, a tetrahydroquinoline scaffold might maintain the hydrophobic character while the nitrogen atom could act as a hydrogen bond acceptor, potentially increasing potency if the target has a corresponding donor.

The following table provides a hypothetical correlation of structural features with in vitro activity, based on general medicinal chemistry knowledge.

| Structural Feature | Hypothetical In Vitro Activity Trend | Rationale |

| Increasing Acyl Chain Length | Initial increase in activity followed by a decrease. | Optimal fit within a hydrophobic pocket of the target protein. |

| Introduction of Aromatic Acyl Groups | Significant increase in activity for specific substitutions. | Favorable pi-stacking or other specific interactions with the target. |

| Scaffold Hop to Tetrahydroquinoline | Activity maintained or increased. | The nitrogen atom could introduce beneficial interactions without disrupting the core pharmacophore. |

| Bioisosteric Replacement with Benzofuran | Activity potentially decreased. | The increased planarity and altered electronics might not be favorable for binding. |

Molecular and Biochemical Mechanism Investigations in Vitro Focus

Target Identification and Validation Approaches

There is no published research detailing the target identification and validation for (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide.

Enzyme Inhibition Studies

No studies reporting the inhibitory effects of this compound on any specific enzymes have been found.

Receptor Binding Assays (e.g., GPCRs, Kinases)

Data from receptor binding assays to determine the affinity of this compound for G-protein coupled receptors (GPCRs), kinases, or other receptor types are not present in the available literature.

Competitive Binding Studies

Information from competitive binding studies, which would help to understand its interaction with specific receptor sites, is not available for this compound.

Modulation of Biochemical Pathways

There is no information regarding the effects of this compound on any biochemical pathways.

Pathway Analysis and Interruption

No research has been published on the analysis of biochemical pathways that might be interrupted or modulated by this compound.

Cellular Mechanism Investigations (In Vitro)

In vitro studies investigating the cellular mechanisms of action for this compound have not been reported.

Effects on Cell Lines

There is no available data from in vitro studies detailing the effects of this compound on specific cell lines. Research outlining its impact on cell viability, proliferation, or morphology has not been identified in the public domain.

Molecular Responses within Cells

Information regarding the molecular responses induced by this compound within cells is not present in the reviewed literature. This includes a lack of data on its influence on signaling pathways, gene expression, or protein activity.

Due to the absence of specific research findings on this compound, no data tables can be generated.

Applications of S N 2,3 Dihydro 1h Inden 1 Yl Acetamide in Synthetic Chemistry

As Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential starting materials in the stereoselective synthesis of complex organic molecules. The enantiomerically pure framework of (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, or more fundamentally, its precursor (S)-1-aminoindane, provides a rigid bicyclic structure that can be elaborated into more complex targets. The utility of the closely related chiral indane derivative, cis-1-aminoindan-2-ol, has been demonstrated in the synthesis of significant therapeutic agents, such as the HIV protease inhibitor Saquinavir® nih.gov. In this synthesis, the aminoindanol-derived oxazolidinone serves as a chiral auxiliary to control the stereochemistry of subsequent reactions nih.gov.

While direct examples of the use of this compound as a building block are not extensively documented, the established value of the chiral 1-aminoindane core suggests its potential. The acetamide (B32628) group can be hydrolyzed to regenerate the primary amine, which can then be used as a handle for further functionalization. Alternatively, the acetamide itself can participate in various chemical transformations. The synthesis of enantiomerically pure (S)-1-aminoindane has been achieved through methods such as diastereoselective reduction of a ketimine using a chiral auxiliary, and dynamic kinetic resolution, highlighting the accessibility of this chiral scaffold researchgate.netgoogle.com.

The following table summarizes key aspects of utilizing chiral indane derivatives as building blocks:

| Chiral Indane Derivative | Application | Key Transformation | Resulting Complex Molecule |

| (1S, 2R)-1-aminoindan-2-ol | Asymmetric Synthesis | Oxazolidinone formation, aldol (B89426) reaction | Core unit of Saquinavir® nih.gov |

| (S)-1-aminoindane | Potential Building Block | Hydrolysis to amine, further functionalization | Precursor for various complex structures researchgate.net |

As Precursors for Pharmacologically Relevant Compounds

The 1-aminoindane motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals, particularly those targeting the central nervous system scispace.comresearchgate.net. Consequently, this compound is a valuable precursor to a wide range of pharmacologically relevant compounds. The development of efficient and selective methods for the synthesis of chiral 1-aminoindanes underscores their importance in this field nih.govacs.org.

Derivatives of 1-aminoindane have been investigated for a variety of biological activities, including:

Antiviral Activity: The indane fragment is a key component of the HIV-1 protease inhibitor Indinavir researchgate.net.

Central Nervous System Disorders: Aminoindan derivatives are active in a variety of CNS disorders, including dementias of the Alzheimer's type google.com. For instance, (R)-1-aminoindane, the enantiomer of the precursor to the title compound, exhibits neuroprotective activity and can enhance striatal dopaminergic neurotransmission, making it relevant to Parkinson's disease research wikipedia.org.

Metabotropic Glutamate Receptor (mGluR) Antagonism: 1-aminoindan-1,5-dicarboxylic acid (AIDA) has been identified as a potent and selective antagonist for the mGluR1a receptor, which has implications for neurological conditions nih.gov.

The synthesis of these and other pharmacologically active molecules often begins with a chiral 1-aminoindane derivative. The acetamide group in this compound can be a protecting group for the amine, which can be deprotected and subsequently modified to introduce different functionalities, leading to a diverse library of potential drug candidates.

| Pharmacological Target/Application | Example Compound/Derivative | Therapeutic Relevance |

| HIV-1 Protease Inhibition | Indinavir | Antiviral (HIV/AIDS) researchgate.net |

| Neuroprotection (Parkinson's Disease) | (R)-1-aminoindane | CNS Disorders wikipedia.org |

| mGluR1a Antagonism | 1-aminoindan-1,5-dicarboxylic acid (AIDA) | Neurological Disorders nih.gov |

| General CNS Disorders | Various aminoindan derivatives | Alzheimer's, Dementia google.com |

Role in Asymmetric Catalysis (Potential)

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products nih.gov. The rigid and well-defined stereochemistry of the chiral indane scaffold makes it an attractive platform for the development of new chiral ligands and catalysts.

Research has demonstrated the successful application of indane-based chiral ligands in asymmetric reactions. For example, a series of indane-based chiral amino aryl chalcogenide catalysts have been developed and applied to various asymmetric electrophilic reactions of alkenes, alkynes, and arenes acs.org. These catalysts, built upon the privileged chiral indane scaffold, have shown high enantioselectivities in reactions such as trifluoromethylthiolation and aminocyclization acs.org.

While the direct use of this compound in asymmetric catalysis has yet to be extensively explored, its structure suggests several possibilities. The acetamide nitrogen or the aromatic ring could be functionalized to introduce coordinating groups, such as phosphines or oxazolines, which are common in chiral ligands nih.gov. The inherent chirality of the 1-aminoindan (B1206342) core would then be positioned to influence the stereochemical outcome of a catalyzed reaction. The development of such catalysts could expand the toolbox for asymmetric synthesis, potentially leading to more efficient routes for the production of chiral molecules.

Q & A

Q. What synthetic methodologies are most effective for enantioselective synthesis of (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide?

The enantioselective synthesis of this compound has been achieved via cobalt-catalyzed asymmetric hydrogenation. Using [Co(OTf)₂] with the chiral ligand (S,S)-PhBPE in methanol, the reaction produces the (S)-enantiomer with 88% enantiomeric excess (ee). Optimization of the counterion (e.g., triflate) and solvent polarity is critical for achieving high stereoselectivity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s stereochemistry can be resolved using programs like SHELXL for refinement and ORTEP-III for graphical representation of the asymmetric unit. For example, related indenyl acetamide derivatives have been characterized with triclinic crystal systems (space group P1) and refined to R₁ values < 0.05 .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

Prostate cancer cell lines (e.g., PC-3 or LNCaP) are commonly used. Dose-response studies (IC₅₀ determination) and apoptosis assays (e.g., Annexin V staining) can assess cytotoxicity. Structural analogs, such as spirocyclic chromane derivatives, have shown activity via tubulin inhibition, suggesting a similar mechanism could be explored .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

SHELXL’s constraints (e.g., SIMU, DELU) and occupancy refinement tools are critical for modeling disorder. Validation using the Cambridge Structural Database (CSD) ensures geometric plausibility. For example, SHELX’s TWIN command has been employed to address twinning in high-symmetry space groups .

Q. What strategies improve enantiomeric excess (ee) in catalytic hydrogenation of sterically hindered indenyl substrates?

Ligand screening (e.g., bisphosphine ligands like PhBPE) and solvent optimization (polar aprotic solvents) enhance stereocontrol. Kinetic studies suggest that lowering reaction temperatures (e.g., 0–25°C) reduces racemization, while in situ monitoring via chiral HPLC ensures ee stability during scale-up .

Q. How do substituent modifications on the indenyl ring affect pharmacological activity?

Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., -F, -Br) at the 5-position increase cytotoxicity in glioma models. Molecular docking into the ATP-binding pocket of kinases (e.g., EGFR) combined with free-energy perturbation simulations can rationalize these trends .

Methodological Challenges

Q. How can researchers address low signal-to-noise ratios in NMR characterization of trace impurities?

Advanced techniques like ¹H-¹³C HSQC and ¹⁹F NMR (if fluorinated analogs exist) improve specificity. For example, impurities in N-(3-hydroxyphenyl)acetamide derivatives were resolved using reverse-phase HPLC with acetonitrile-water gradients and diode-array detection (λ = 254 nm) .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

In silico tools like SwissADME predict CYP450 metabolism sites, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding to hepatic enzymes. Experimental validation via microsomal incubation (human liver microsomes + NADPH) with LC-MS/MS analysis quantifies metabolite formation .

Retrosynthesis Analysis